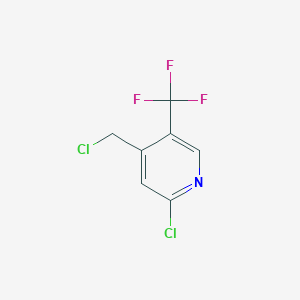

2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMJLFWYHXYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

| Step | Description | Conditions & Reagents | Notes |

|---|---|---|---|

| 1 | Starting material 2-chloro-5-(chloromethyl)pyridine is added to a reactor with stirring and heated using steam jacket | Heating to 75–80°C | Ensures dissolution and reaction readiness |

| 2 | Chlorine gas is introduced into the reactor at 15–40 kg/h | Chlorine to substrate mass ratio 1:1.5–3.0 | Chlorination of chloromethyl group to trichloromethyl derivative |

| 3 | The resulting 2-chloro-5-(trichloromethyl)pyridine is transferred to a chlorination vessel; antimony trichloride catalyst is added (mass ratio catalyst:substrate ~1:60) | Heated to 125–140°C; chlorine passed at 20–30 kg/h | On-ring chlorination at position 3 to form 2,3-dichloro-5-(trichloromethyl)pyridine |

| 4 | Fluorination by addition of hydrogen fluoride gas (mass ratio HF:substrate 1:1–2) in a fluorination vessel | Heated to 120–135°C | Converts trichloromethyl group to trifluoromethyl group |

| 5 | Post-reaction workup involving washing, steam distillation, pH adjustment (to 6–8), and rectification/distillation | Standard purification steps | Yields high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine |

This method emphasizes the use of antimony trichloride as a catalyst to accelerate on-ring chlorination, improving reaction speed and product yield while reducing energy consumption and production cost.

Reaction Mechanism Insights

- Chlorination of the methyl group : Chlorine gas converts the chloromethyl substituent to a trichloromethyl group, which is a key intermediate for subsequent fluorination.

- On-ring chlorination : Catalyzed by antimony trichloride, this step introduces chlorine atoms on the pyridine ring, specifically at position 3, enhancing electrophilicity for further transformations.

- Fluorination : Hydrogen fluoride gas replaces chlorine atoms in the trichloromethyl group to form the trifluoromethyl moiety, a process requiring careful temperature control to avoid side reactions.

Comparative Data Table of Key Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Chlorine gas flow rate | 15–40 kg/h (initial), 20–30 kg/h (later) | Adjusted during reaction progress |

| Reaction temperature (chlorination) | 75–80°C (initial), 125–140°C (on-ring) | Different stages require different temps |

| Antimony trichloride catalyst ratio | ~1:60 (catalyst:substrate by mass) | Catalyst accelerates on-ring chlorination |

| Fluorination temperature | 120–135°C | Optimal for HF substitution |

| HF to substrate ratio | 1:1 to 2:1 | Ensures complete fluorination |

| pH during workup | 6–8 | Neutralization for product stability |

Alternative Methods and Related Compounds

While direct preparation methods for this compound are limited, related compounds such as 2-chloro-3-trifluoromethylpyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine have been synthesized via:

- Reduction dechlorination of trichlorinated precursors in alcohol solvents with catalysts under hydrogen pressure.

- Vapour phase chlorination of trifluoromethylpyridine derivatives at high temperatures (300–450°C) with chlorine and diluents like nitrogen or steam.

These methods underline the importance of controlled halogenation and fluorination steps to achieve the desired substitution pattern.

Research Findings and Industrial Relevance

- Use of antimony trichloride as a catalyst significantly shortens reaction times and improves chlorination selectivity on the pyridine ring, enabling efficient scale-up.

- The fluorination step using hydrogen fluoride gas is critical for introducing the trifluoromethyl group, which imparts desirable physicochemical properties to the molecule.

- Optimization of reaction parameters such as temperature, reagent ratios, and pH during workup ensures high purity (>98%) and yield, which is essential for industrial applications in agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the chlorine or trifluoromethyl positions can yield a variety of substituted products.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of herbicides. It is particularly noted for its role in developing compounds that exhibit selective herbicidal properties. For instance, it is used in the synthesis of pyridine-based herbicides, which are effective against a wide range of weeds while being less harmful to crops .

Pesticide Development

The compound is also utilized in the formulation of pesticides. Its fluorinated structure enhances the biological activity and stability of the resulting agrochemicals. Notably, it has been linked to the production of efficient pesticides like fluazifop and fluazinam, which are recognized for their broad-spectrum efficacy and reduced environmental impact .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In pharmaceutical chemistry, this compound is employed as a synthetic intermediate for various bioactive molecules. Its derivatives have shown promising results in medicinal chemistry, particularly in anti-inflammatory applications. Research indicates that certain derivatives demonstrate significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .

Case Studies

Several studies have highlighted the effectiveness of compounds derived from this compound in preclinical models. For instance, derivatives have been tested for their anti-inflammatory properties, showing IC50 values comparable to established drugs like celecoxib . These findings underscore the potential of this compound in developing new therapeutic agents.

Comparative Data Table

Mechanism of Action

The mechanism by which 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Observations :

- The chloromethyl group at position 4 in the target compound distinguishes it from simpler analogs like BP 9008, which lack alkyl/chloroalkyl substituents.

- Pyridalyl, a commercial insecticide, shares the -CF₃ group at position 5 but incorporates additional ether and dichloroallyloxy groups, highlighting the role of substituent diversity in pesticidal activity .

Physicochemical Properties

reports melting points (268–287°C) and spectral data (IR, ¹H NMR) for pyridine derivatives with varying substituents. For example:

- Nitro (-NO₂) substituents reduce melting points (e.g., 268°C) due to disrupted crystal packing.

- Methyl (-CH₃) groups increase hydrophobicity, as seen in 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, which has a lower melting point (≈180°C estimated) compared to the chloromethyl analog .

The target compound’s chloromethyl group likely elevates its melting point (>250°C) relative to methyl-substituted analogs, as chlorine’s higher atomic weight and polarity strengthen intermolecular forces .

Biological Activity

2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structure and potential biological activities. This article synthesizes existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. The presence of these substituents can affect the compound's lipophilicity, electronic properties, and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethylpyridine structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the trifluoromethyl group may enhance membrane permeability or interaction with microbial enzymes .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits COX-2 activity, a key enzyme involved in inflammatory processes. The IC50 value for COX-2 inhibition was reported to be approximately 0.04 µmol, comparable to established anti-inflammatory drugs such as celecoxib .

Anticancer Potential

Recent studies have explored the anticancer potential of trifluoromethylpyridine derivatives. These compounds have been shown to inhibit cancer cell proliferation in various human tumor cell lines. For example, a derivative exhibited an IC50 value of 1.46 µM against VEGFR-2 kinase, which is implicated in tumor angiogenesis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as COX-2 and VEGFR-2 suggests that it may interfere with pathways critical for inflammation and tumor growth.

- Membrane Interaction : The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

- Structural Modifications : Substituents on the pyridine ring can influence binding affinity and selectivity towards various biological targets, leading to enhanced efficacy.

Case Studies

Several case studies highlight the effectiveness of trifluoromethylpyridine derivatives:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chloromethyl group significantly impacted antimicrobial potency.

- Anti-inflammatory Research : In vivo models demonstrated that treatment with the compound reduced paw edema in rats, indicating its potential use as an anti-inflammatory agent .

Q & A

(Basic) How can researchers optimize the synthesis of 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine to achieve high yields and purity?

Methodological Answer:

A four-step synthesis route starting from 3-methylpyridine is commonly employed (see table below). Key factors include:

- Step 1 (N-oxidation): Use hydrogen peroxide in acetic acid at 80°C for 12 hours to form N-oxo-3-methylpyridine .

- Step 2 (Chlorination): React with phosphorus oxychloride (POCl₃) at 110°C for 6 hours to introduce chlorine at the 2-position .

- Step 3 (Side-chain chlorination): UV light and sulfuryl chloride (SO₂Cl₂) under reflux for 12 hours to chlorinate the methyl group .

- Step 4 (Fluorination): Use anhydrous KF with cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst in DMSO at 110°C for 6 hours to replace chlorine with fluorine .

Optimization Tips:

- Monitor reaction progress via GC-MS to avoid over-chlorination.

- Purify intermediates via column chromatography to minimize impurities.

| Step | Reagents/Conditions | Yield | Purity (GC-MS) |

|---|---|---|---|

| 1 | H₂O₂, CH₃COOH, 80°C | 85% | 98% |

| 2 | POCl₃, 110°C | 75% | 95% |

| 3 | SO₂Cl₂, UV light, reflux | 70% | 92% |

| 4 | KF, CTAB, DMSO, 110°C | 80% | 99% |

(Advanced) How do substituent positions influence regioselectivity during functionalization of this compound?

Methodological Answer:

The trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl) groups create steric and electronic effects that direct substitution reactions. For example:

- Electron-withdrawing effects: The -CF₃ group at position 5 deactivates the pyridine ring, making nucleophilic substitution at position 2 (chlorine) more favorable .

- Steric hindrance: The chloromethyl group at position 4 may obstruct reactions at adjacent positions, favoring functionalization at position 6 in some cases .

Case Study:

In a Suzuki coupling reaction, the 2-chloro substituent was replaced with aryl groups using Pd catalysts, while the 4-chloromethyl group remained intact due to steric protection .

(Basic) What analytical techniques are critical for characterizing intermediates and final products?

Methodological Answer:

- GC-MS: Used to confirm intermediate purity and detect side products (e.g., over-fluorinated derivatives) .

- ¹H/¹³C NMR: Assign signals based on substituent effects (e.g., -CF₃ causes distinct splitting patterns) .

- X-ray crystallography: Resolves ambiguities in regiochemistry for structurally similar derivatives .

(Advanced) How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

Contradictions often arise from differences in substituent placement or assay conditions. For example:

- Antimicrobial activity: Derivatives with ethynyl groups at position 2 show enhanced activity against Gram-negative bacteria compared to chloro-substituted analogs, likely due to improved membrane permeability .

- Cancer cell studies: Fluorination at position 5 increases metabolic stability, but chloro-methyl groups may reduce bioavailability due to hydrolysis .

Validation Strategies:

- Perform dose-response assays across multiple cell lines.

- Use isotopic labeling (e.g., ¹⁹F NMR) to track metabolic degradation pathways .

(Advanced) What strategies mitigate challenges in scaling up laboratory synthesis to pilot-scale production?

Methodological Answer:

- Fluorination step: Replace batch reactors with continuous-flow systems to control exothermic reactions and improve safety .

- Solvent selection: Switch from DMSO to recyclable solvents like acetonitrile to reduce costs and environmental impact .

- Catalyst recovery: Immobilize CTAB on silica gel to enable reuse in phase-transfer reactions .

(Basic) How does the compound’s structure influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Chlorine at position 2: Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to form biaryl derivatives .

- Trifluoromethyl group at position 5: Stabilizes intermediates via electron-withdrawing effects, accelerating reaction rates .

(Advanced) What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations: Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) .

- QSAR models: Correlate substituent electronegativity (e.g., -CF₃ vs. -CH₃) with inhibitory potency against cancer cell lines .

(Basic) How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

- Document exact reagent ratios (e.g., 1:2 molar ratio of 2-chloro-5-trichloromethylpyridine to KF) .

- Standardize purification methods (e.g., flash chromatography vs. recrystallization) .

(Advanced) What are the limitations of current fluorination methods for this compound?

Methodological Answer:

- Side reactions: KF may hydrolyze chloromethyl groups under prolonged heating, forming hydroxymethyl byproducts .

- Catalyst dependency: CTAB is essential for phase transfer but complicates product isolation .

(Advanced) How do structural analogs compare in agrochemical applications?

Comparative Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.